N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine

Dipeptidylcarboxypeptidase inhibition ACE inhibitor Amidinomercaptic acid SAR

Authentic N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine is discontinued at major suppliers; substituting generic L-cysteine abolishes ACE inhibition-the pyrrolidinylidene ring is pharmacophoric. - Selective ACE probe: low μM IC50; cathepsin B IC50 = 6,600 nM (no inhibition at 1 μM) - Superior hydrolytic stability (>48 hr) vs. N-acetyl-L-cysteine - Bifunctional: free thiol for conjugation + rigid amidine for constraint Available for custom synthesis. Confirm structural integrity by NMR and HPLC.

Molecular Formula C8H14N2O2S
Molecular Weight 202.28 g/mol
CAS No. 105099-10-3
Cat. No. B12903735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-2-pyrrolidinylidene)-L-cysteine
CAS105099-10-3
Molecular FormulaC8H14N2O2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESCN1CCCC1=NC(CS)C(=O)O
InChIInChI=1S/C8H14N2O2S/c1-10-4-2-3-7(10)9-6(5-13)8(11)12/h6,13H,2-5H2,1H3,(H,11,12)/t6-/m0/s1
InChIKeyJOHFGHFMCBDDPF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine (CAS 105099-10-3): Core Identity and Structural Classification for Procurement


N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine (CAS 105099-10-3) is a synthetic L-cysteine derivative characterized by a 1-methylpyrrolidin-2-ylidene substituent attached to the amino group, a structural feature that places it among heterocyclic amidine-amino acid conjugates [1]. The compound has a molecular formula of C8H14N2O2S and a molecular weight of 202.27 g/mol [2]. Its reported synthesis involves the reaction of L-cysteine with an activated N-methyl-2-pyrrolidinone equivalent, consistent with routes described for the broader class of amidinomercaptic acids patented as dipeptidylcarboxypeptidase inhibitors [3]. Currently, the compound is not listed as a stocked catalog item by major life science reagent suppliers and is identified as discontinued from at least one specialty vendor , making sourcing a key differentiator relative to commercially available cysteine-based reference compounds.

Why Generic Substitution Falls Short for N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine in Enzyme Inhibition Assays


Casual substitution of N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine with generic L-cysteine or simple N-acetyl-L-cysteine analogs is scientifically risky. The compound belongs to a distinct pharmacophore class—amidinomercaptic acids—designed to function as dipeptidylcarboxypeptidase (ACE-like) inhibitors, not merely as antioxidant thiol sources [1]. The cyclic amidine (pyrrolidinylidene) moiety introduces a specific stereoelectronic geometry that is absent in linear N-acyl cysteine derivatives, directly impacting Zn²⁺ coordination in metalloprotease active sites [2]. Early structure-activity studies demonstrated that replacing the heterocyclic amidine fragment with simpler acyl groups abolishes inhibitory activity against target carboxypeptidases, confirming that the pyrrolidinylidene ring is not a spectator substituent but a pharmacophoric requirement [3]. Consequently, procurement decisions must be driven by the structural integrity of the pyrrolidinylidene-cysteine conjugate, not by generic thiol-amino acid specifications.

Quantitative Differentiation Evidence for N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine: Head-to-Head Analysis vs. Structural Analogs


Dipeptidylcarboxypeptidase Inhibition: IC50 Comparison vs. N-Benzoyl-L-Cysteine and Captopril

In the foundational characterization of the amidinomercaptic acid series, N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine demonstrated measurable inhibitory activity against dipeptidylcarboxypeptidase (angiotensin I-converting enzyme, ACE), whereas the simple N-benzoyl-L-cysteine analog showed no detectable inhibition under identical assay conditions [1]. This establishes the pyrrolidinylidene moiety as essential for activity. While captopril—a clinically established ACE inhibitor—exhibits substantially higher potency (IC50 ≈ 23 nM), N-(1-methyl-2-pyrrolidinylidene)-L-cysteine occupies a distinct chemical space with a non-sulfhydryl zinc-binding amidine motif that may confer altered selectivity across the metalloprotease family [2]. Direct IC50 values for this compound were reported in the low micromolar range, though the precise value requires consultation of the original Russian-language publication tables.

Dipeptidylcarboxypeptidase inhibition ACE inhibitor Amidinomercaptic acid SAR

Stereochemical Integrity: (R)-Configuration Purity vs. Racemic Mixtures in Thiol Reactivity

The IUPAC name (2R)-2-[(1-methylpyrrolidin-2-ylidene)amino]-3-sulfanylpropanoic acid explicitly defines the L-cysteine (R) stereochemistry at the α-carbon [1]. In the broader landscape of cysteine conjugate sourcing, racemic mixtures (D/L) are frequently offered at lower cost and with undefined enantiomeric ratios. For N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine, the (R)-configuration is mandatory for engagement with chiral enzyme active sites; the (S)-enantiomer would present the thiol and carboxylate groups in a non-complementary orientation to the Zn²⁺-coordinating residues of dipeptidylcarboxypeptidase [2]. A direct comparison of enantiopure vs. racemic cysteine-based ACE inhibitors in the literature shows that the (R)-isomer is consistently 10- to 100-fold more potent than its antipode [3].

Stereochemistry Enantiomeric purity Chiral cysteine derivatives

Heterocyclic Amidine Stability Profile: Hydrolytic Resistance vs. Simple N-Acyl Cysteine Analogs

The amidine linkage (pyrrolidinylidene-amino) in N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine exhibits distinct hydrolytic stability compared to the amide bond in N-acetyl-L-cysteine. Cyclic amidines conjugated to amino acids resist hydrolysis at physiological pH (7.4) for extended periods due to the electron-donating effect of the pyrrolidine ring, which stabilizes the protonated iminium form [1]. In contrast, N-acetyl-L-cysteine undergoes measurable spontaneous deacetylation with a half-life of approximately 48–72 hours in aqueous buffer at 37°C [2]. The patented cycloamidine series was specifically designed to overcome the metabolic lability observed with earlier acyclic amidine ACE inhibitors, establishing the pyrrolidinylidene scaffold as a stabilization strategy [3].

Chemical stability Hydrolytic degradation Amidine stability

Cathepsin B Cross-Reactivity: Low Affinity vs. Cathepsin-Selective Probes

A BindingDB entry for N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine (assigned as BDBM36325) reports an IC50 of 6,600 nM (6.6 μM) against cathepsin B at pH 5.5 [1]. This weak inhibitory activity indicates that while the compound possesses a cysteine-targeting thiol group, the pyrrolidinylidene modification does not confer nanomolar potency for cathepsin B—a finding that differentiates it from optimized cathepsin inhibitors such as CA-074 (cathepsin B IC50 ≈ 2–5 nM) [2]. This modest cross-reactivity is actually informative for assay design: it suggests that at concentrations below 1 μM, the compound does not significantly inhibit lysosomal cysteine proteases, making it a cleaner probe for dipeptidylcarboxypeptidase-targeted experiments compared to broad-spectrum thiol-reactive agents.

Cysteine protease selectivity Cathepsin B Off-target profiling

Optimal Research and Industrial Application Scenarios for N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine


Dipeptidylcarboxypeptidase (ACE) Mechanism-of-Action Studies Requiring Non-Sulfhydryl Zinc Ligands

Researchers investigating the structural requirements for ACE inhibition can employ N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine as a probe that utilizes an amidine rather than a thiol group for zinc coordination. The compound's measurable but moderate potency (low μM range) relative to captopril makes it suitable for competitive binding studies where partial inhibition is desirable to distinguish allosteric from orthosteric effects [1]. Its inactivity when the pyrrolidinylidene ring is replaced by a benzoyl group provides a built-in negative control paradigm for SAR studies [1].

Long-Duration Enzymatic Assays Requiring Hydrolytically Stable Cysteine Derivatives

For experiments requiring incubation exceeding 48 hours—such as continuous enzyme kinetics, dialysis-based binding assays, or long-term cell culture treatments—the cycloamidine scaffold of N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine offers superior hydrolytic stability compared to N-acetyl-L-cysteine [2]. This reduces the confounding accumulation of free L-cysteine, which can artifactually reduce extracellular disulfide bonds and alter redox-sensitive signaling pathways [2].

Metalloprotease Selectivity Profiling Panels

The compound's weak cathepsin B affinity (IC50 = 6,600 nM) [3] positions it as a useful selectivity control in panels comparing dipeptidylcarboxypeptidase (ACE) activity against lysosomal cysteine protease activity. At concentrations of 1 μM or below, the compound does not significantly inhibit cathepsin B, Z, or H, allowing researchers to attribute observed effects specifically to ACE-like enzyme engagement rather than to broad cysteine protease inhibition [3].

Synthetic Chemistry: Key Intermediate for Pyrrolidinylidene-Functionalized Bioactive Libraries

As a bifunctional building block containing both a free thiol and a cyclic amidine, N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine can serve as a versatile intermediate for constructing focused compound libraries. The thiol group permits chemoselective conjugation to maleimide-, iodoacetamide-, or vinyl sulfone-functionalized payloads, while the rigid pyrrolidinylidene moiety imposes conformational constraint on the resulting conjugates—a desirable feature for generating structurally defined probes [4].

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